1-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-4,4,4-trifluorobutan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-4,4,4-trifluorobutan-1-one, commonly known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer and autoimmune diseases.
Mecanismo De Acción
TAK-659 inhibits the activity of Bruton's tyrosine kinase (BTK), a key enzyme involved in B-cell receptor signaling. By inhibiting BTK, TAK-659 blocks the survival and proliferation of malignant B-cells. TAK-659 also inhibits the activity of interleukin-2-inducible T-cell kinase (ITK), a kinase involved in T-cell activation and cytokine production. By inhibiting ITK, TAK-659 reduces the production of pro-inflammatory cytokines and the activation of autoreactive T-cells.
Biochemical and Physiological Effects:
TAK-659 has been shown to inhibit the proliferation and survival of malignant B-cells in vitro and in vivo. It also reduces the production of pro-inflammatory cytokines and the activation of autoreactive T-cells in animal models of autoimmune diseases. In addition, TAK-659 has been shown to have a favorable pharmacokinetic profile and a low toxicity in preclinical studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of TAK-659 is its specificity for BTK and ITK, which makes it a promising candidate for the treatment of cancer and autoimmune diseases. However, one limitation of TAK-659 is its low solubility in water, which may affect its bioavailability and efficacy in vivo. Another limitation is the lack of long-term safety data, which is necessary for the development of a safe and effective therapeutic agent.
Direcciones Futuras
For TAK-659 include the evaluation of its efficacy and safety in clinical trials for the treatment of cancer and autoimmune diseases. Other future directions include the development of more potent and selective BTK and ITK inhibitors, the identification of biomarkers for patient selection and response monitoring, and the investigation of combination therapies with other targeted agents.
Métodos De Síntesis
TAK-659 is synthesized through a multi-step process that involves the reaction of 5-ethylpyrimidine-2-carboxylic acid with 1-bromo-4-chlorobutane to form 5-ethyl-2-(4-chlorobutyl)pyrimidine. The intermediate is then reacted with 1-piperidin-4-yloxy-4-(trifluoromethyl)butan-1-one to form TAK-659.
Aplicaciones Científicas De Investigación
TAK-659 has been extensively studied for its potential therapeutic applications in cancer and autoimmune diseases. It has been shown to inhibit B-cell receptor signaling, which is critical for the survival and proliferation of malignant B-cells in various types of lymphoma. TAK-659 has also been shown to inhibit the activation of T-cells and the production of pro-inflammatory cytokines, making it a promising candidate for the treatment of autoimmune diseases such as rheumatoid arthritis and lupus.
Propiedades
IUPAC Name |
1-[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]-4,4,4-trifluorobutan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20F3N3O2/c1-2-11-9-19-14(20-10-11)23-12-4-7-21(8-5-12)13(22)3-6-15(16,17)18/h9-10,12H,2-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCMINOSWMLOXPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(N=C1)OC2CCN(CC2)C(=O)CCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.